4-(Methylthio)benzyl bromide
Overview
Description
4-(Methylthio)benzyl bromide (MTBB) is an organobromine compound belonging to the class of haloalkanes. It is a colorless liquid, insoluble in water, with a boiling point of 126-127 °C and a melting point of -20 °C. MTBB has been used in a variety of scientific research applications due to its unique physical and chemical properties.
Scientific Research Applications
Application 1: Oxidation Reaction
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-(Methylthio)benzyl bromide can undergo self-catalyzed oxidation in the presence of hydrogen peroxide to form the corresponding sulfoxide .
- Methods of Application: The oxidation reaction involves the use of hydrogen peroxide as an oxidizing agent. The reaction is self-catalyzed, meaning it proceeds without the need for an external catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of the corresponding sulfoxide from 4-(Methylthio)benzyl bromide .
Application 2: Benzylic Bromination
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of the Application: 4-(Methylthio)benzyl bromide has been used in a photochemical benzylic bromination process .
- Methods of Application: The bromination process involves the use of BrCCl3 and is carried out in continuous flow. This method is compatible with electron-rich aromatic substrates .
- Results or Outcomes: The process resulted in the development of a p-methoxybenzyl bromide generator for PMB protection. This was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L−1 h−1 .
properties
IUPAC Name |
1-(bromomethyl)-4-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLKMRTVELBKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463735 | |
Record name | 4-(Methylthio)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzyl bromide | |
CAS RN |
38185-19-2 | |
Record name | 4-(Methylthio)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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